Tiquinamide

Übersicht

Beschreibung

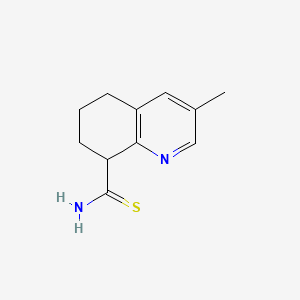

Tiquinamid, bekannt unter seinem IUPAC-Namen 3-Methyl-5,6,7,8-Tetrahydrochinolin-8-carbothioamid, ist eine Verbindung, die als Hemmstoff der Magensäure-Synthese wirkt . Es wurde auf sein Potenzial zur Reduktion der Magensäuresekretion untersucht, was es zu einem Kandidaten für die Behandlung von Erkrankungen im Zusammenhang mit übermäßiger Magensäureproduktion macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tiquinamid kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schlüssels Schritte umfasst:

Bildung des Tetrahydrochinolinrings: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Beteiligung von Anilin-Derivaten und geeigneten Reagenzien erreicht.

Einführung der Carbothioamidgruppe: Dieser Schritt beinhaltet die Reaktion des Tetrahydrochinolin-Zwischenprodukts mit Thiocarbonyl-Reagenzien unter kontrollierten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Tiquinamid würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:

Auswahl von Katalysatoren: Um Reaktionsraten und Selektivität zu verbessern.

Optimierung der Reaktionsbedingungen: Wie Temperatur, Druck und Lösungsmittelwahl, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tiquinamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Dabei kann es oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Carbothioamidgruppe in andere funktionelle Gruppen umwandeln.

Substitution: Am Tetrahydrochinolinring können verschiedene Substitutionsreaktionen auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat für Oxidationsreaktionen.

Reduktionsmittel: Wie Lithiumaluminiumhydrid für Reduktionsreaktionen.

Substitutionsreagenzien: Einschließlich Halogene oder anderer Elektrophile für Substitutionsreaktionen.

Wichtigste gebildete Produkte

Oxidationsprodukte: Sulfoxide und Sulfone.

Reduktionsprodukte: Amine oder andere reduzierte Derivate.

Substitutionsprodukte: Halogenierte oder andere substituierte Tetrahydrochinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Tiquinamid wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:

Chemie: Als Modellverbindung zum Studium von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden.

Biologie: Untersuchung seiner Auswirkungen auf die Magensäuresekretion und potenziellen therapeutischen Anwendungen.

Wirkmechanismus

Tiquinamid übt seine Wirkung aus, indem es die Synthese von Magensäure hemmt. Es zielt auf spezifische Wege ab, die an der Säuresekretion beteiligt sind, darunter:

Histaminrezeptoren: Blockierung der Wirkung von Histamin, das ein primärer Stimulator der Magensäuresekretion ist.

Protonenpumpen: Hemmung der Protonenpumpen in der Magenschleimhaut, die für die Säureproduktion verantwortlich sind.

Wirkmechanismus

Tiquinamide exerts its effects by inhibiting the synthesis of gastric acid. It targets specific pathways involved in acid secretion, including:

Histamine receptors: Blocking the action of histamine, which is a primary stimulant of gastric acid secretion.

Proton pumps: Inhibiting the proton pumps in the stomach lining that are responsible for acid production.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cimetidin: Ein weiterer Magensäurehemmer, der durch Blockieren von Histaminrezeptoren wirkt.

Ranitidin: Ähnlich wie Cimetidin, aber mit einer anderen chemischen Struktur und Potenz.

Omeprazol: Ein Protonenpumpenhemmer, der die Protonenpumpen in der Magenschleimhaut direkt hemmt.

Einzigartigkeit von Tiquinamid

Tiquinamid ist in seiner spezifischen chemischen Struktur einzigartig, die es ihm ermöglicht, die Magensäure-Synthese über einen anderen Mechanismus als andere Inhibitoren zu hemmen. Sein Tetrahydrochinolinring und seine Carbothioamidgruppe tragen zu seinem einzigartigen pharmakologischen Profil bei .

Biologische Aktivität

Tiquinamide, a compound with notable pharmacological properties, has garnered interest in the field of medicinal chemistry due to its biological activity, particularly its antiulcer and gastric antisecretory effects. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Profile

This compound is chemically classified as a tetrahydroquinoline derivative. Its structure allows it to interact with various biological targets, contributing to its therapeutic effects. The compound is known for its potent gastric antisecretory activity, making it a candidate for treating conditions like peptic ulcers.

The primary mechanism through which this compound exerts its effects involves the inhibition of gastric acid secretion. Studies have shown that it acts on specific receptors in the gastric mucosa, leading to decreased acid production. This action is critical in managing ulcerative conditions and promoting mucosal healing.

Biological Activities

-

Antiulcer Activity :

- This compound has demonstrated strong antiulcer properties in various experimental models. It effectively reduces ulcer formation induced by stress or pharmacological agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol.

- A study reported that this compound significantly decreased the number and severity of ulcers in rat models, showcasing its potential as a therapeutic agent for gastric ulcers .

-

Gastric Antisecretory Effects :

- Research indicates that this compound can inhibit gastric acid secretion effectively. In experiments involving diabetic rats, this compound was shown to modulate the acid secretory response and electrolyte composition of gastric juice .

- The compound's ability to reduce gastric acidity contributes to its protective effects on the gastric lining.

Case Studies

- Animal Studies : In a controlled study involving rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in ulcer index and gastric acidity, highlighting its efficacy as an antiulcer agent.

- Clinical Relevance : While most studies have been preclinical, the promising results suggest potential applications in human medicine, particularly for patients suffering from peptic ulcer disease.

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

53400-67-2 |

|---|---|

Molekularformel |

C11H14N2S |

Molekulargewicht |

206.31 g/mol |

IUPAC-Name |

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C11H14N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H2,12,14) |

InChI-Schlüssel |

AIMIAJHGOMWBQG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |

Kanonische SMILES |

CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |

Synonyme |

3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide tiquinamide tiquinamide monohydrochloride tiquinamide oxalate tiquinamide tartrate (1:1) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.